Cas no 199725-38-7 (1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid)
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid Chemical and Physical Properties
Names and Identifiers
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- Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
- cis-1,3,4,4a,5,9b-Hexahydro-2H-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester
- ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
- 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylic acid ethyl ester
- Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
- 2H-PYRIDO[4,3,B]INDOLE-2-CARBOXYLIC ACID
- 1,3,4A,5,9B-HEXAHYDRO,ETHYL ESTER,2H-PYRIDO[4,3-B]INDOLE-2-CARBOXYLIC ACID
- (4aR,9bS)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
- 2H-Pyrido[4,3,b]indole-2-carboxylic acid,1,3,4,4a,5,9b-hexahydro-,ethyl ester
- rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate)
- Ethyl3,4,4a,5-tetrahydro-1h-pyrido[4,3-b]indole-2(9bh)-carboxylate
- A814122
- Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
- FT-0656166
- MB69320
- 199725-38-7
- DTXSID40694068
- 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid
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- Inchi: 1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3
- InChI Key: VBDDIOPVRQTWKP-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCC2C(C3C=CC=CC=3N2)C1)=O
Computed Properties
- Exact Mass: 246.13700
- Monoisotopic Mass: 246.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.163
- Flash Point: 181.3 ºC
- Refractive Index: 1.557
- PSA: 41.57000
- LogP: 2.50240
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A252570-50mg |
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylicacid |
199725-38-7 | 50mg |
$ 200.00 | 2022-06-08 | ||
| TRC | A252570-100mg |
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylicacid |
199725-38-7 | 100mg |
$ 325.00 | 2022-06-08 | ||
| TRC | A252570-250mg |
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylicacid |
199725-38-7 | 250mg |
$ 645.00 | 2022-06-08 |
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido4,3-bindole-2-carboxylicacid
1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid (CAS No. 199725-38-7): An Overview of Its Structure, Properties, and Applications
The compound 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid (CAS No. 199725-38-7) is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features and potential biological activities.
Chemical Structure and Properties
The molecular formula of 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid is C16H18N2O2, with a molecular weight of approximately 266.32 g/mol. The compound features a fused ring system consisting of a pyrido[4,3-b]indole core and an ethyl ester group attached to the carboxylic acid moiety. This structural arrangement confers the molecule with specific chemical properties that are crucial for its biological activities.
The compound is generally stable under standard laboratory conditions but may exhibit sensitivity to strong acids or bases. It is sparingly soluble in water but shows good solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental protocols in both in vitro and in vivo studies.
Synthesis and Preparation
The synthesis of 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid involves a series of well-defined chemical reactions. One common synthetic route starts with the condensation of an appropriate indole derivative with a pyridine precursor followed by cyclization and esterification steps. The detailed synthetic pathway has been reported in several scientific publications and can be tailored to optimize yield and purity.
The purity of the final product is typically assessed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods ensure that the compound meets the required standards for use in research and development.
Biological Activities and Mechanisms of Action
Recent studies have highlighted the potential biological activities of 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid. One of its notable properties is its ability to modulate specific cellular pathways involved in inflammation and oxidative stress. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro.
Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects make it a promising candidate for the development of therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions.
Pharmacological Applications
The potential applications of 1,3,4a,5,9b-Hexahydro,ethylester,2H-pyrido[4,3-b]indole-2-carboxylic acid in pharmacology are diverse. Its anti-inflammatory and antioxidant properties suggest its utility in treating conditions such as rheumatoid arthritis, neurodegenerative disorders like Alzheimer's disease, and cardiovascular diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary results have shown promising outcomes in reducing inflammation markers and improving patient outcomes. However, further research is needed to fully understand its therapeutic potential and to optimize dosing regimens.
Conclusion
In summary, 1,3,4a,5,9b-Hexahydro,ethylester, 2H-pyrido[4, 3-b]indole-2-carboxylic acid (CAS No. 199725-38-7) is a versatile organic compound with unique structural features and promising biological activities. Its anti-inflammatory and antioxidant properties make it a valuable candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to unravel its mechanisms of action and therapeutic applications, this compound holds significant potential for improving human health.
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